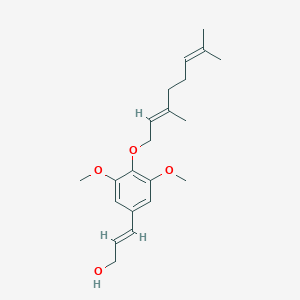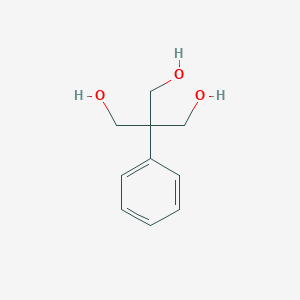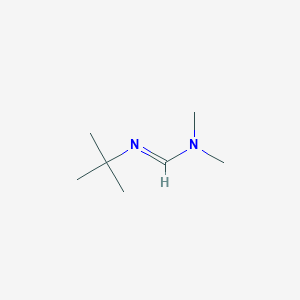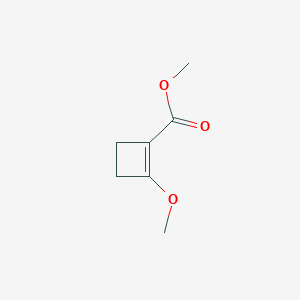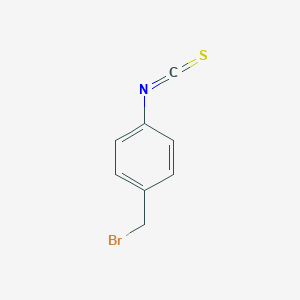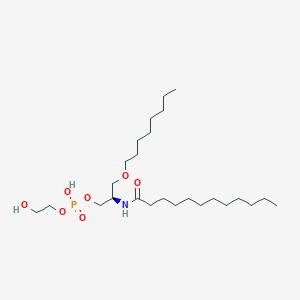
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol, also known as ODAPG, is a synthetic phospholipid that has gained significant attention in scientific research due to its potential applications in various fields. ODAPG is a glycerophospholipid derivative that contains a hydrophobic octyl chain and a hydrophilic phosphoryl head group.
Applications De Recherche Scientifique
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is in the field of drug delivery. Due to its amphiphilic nature, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can form stable liposomes that can encapsulate hydrophobic drugs and deliver them to specific target cells. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol-based liposomes have been shown to have superior drug loading capacity and stability compared to conventional liposomes.
Mécanisme D'action
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol exerts its biological effects through its interaction with cell membranes. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can integrate into the cell membrane and alter its fluidity and permeability. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of various membrane-bound enzymes and receptors. These effects can lead to changes in cellular signaling pathways and ultimately affect cellular functions.
Effets Biochimiques Et Physiologiques
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been shown to have a wide range of biochemical and physiological effects. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can induce apoptosis in cancer cells by altering the expression of various apoptotic signaling proteins. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of various ion channels and transporters, which can affect cellular homeostasis. In addition, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is its ability to form stable liposomes that can encapsulate hydrophobic drugs. This property makes 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol an attractive candidate for drug delivery applications. However, the synthesis of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can be challenging and requires specialized equipment and expertise. In addition, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can be expensive to produce, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol research. One area of interest is the development of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol-based liposomes for targeted drug delivery. Another area of interest is the investigation of the effects of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol on various membrane-bound enzymes and receptors. In addition, the development of new synthesis methods for 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol could lead to more efficient and cost-effective production. Overall, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has the potential to be a valuable tool in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol involves the reaction of 1-octanol, dodecanoyl chloride, and glycerol-3-phosphate in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps. The purity of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
142723-65-7 |
|---|---|
Nom du produit |
1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol |
Formule moléculaire |
C25H52NO7P |
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
[(2R)-2-(dodecanoylamino)-3-octoxypropyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-3-5-7-9-11-12-13-14-16-18-25(28)26-24(23-33-34(29,30)32-21-19-27)22-31-20-17-15-10-8-6-4-2/h24,27H,3-23H2,1-2H3,(H,26,28)(H,29,30)/t24-/m1/s1 |
Clé InChI |
OXROQEHXCANNEM-XMMPIXPASA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@H](COCCCCCCCC)COP(=O)(O)OCCO |
SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
Autres numéros CAS |
142723-65-7 |
Synonymes |
(R)-1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol 1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol ODADGPG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



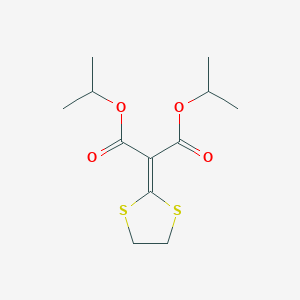
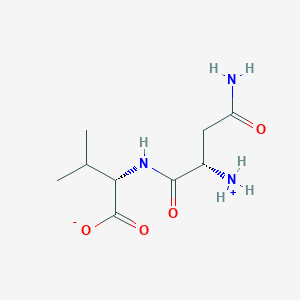
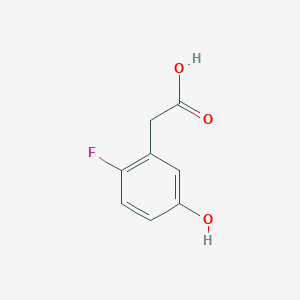
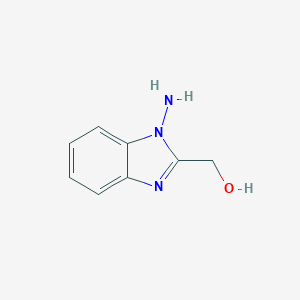
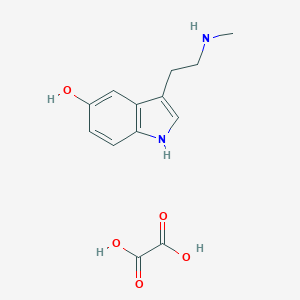
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
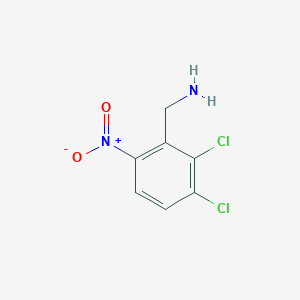
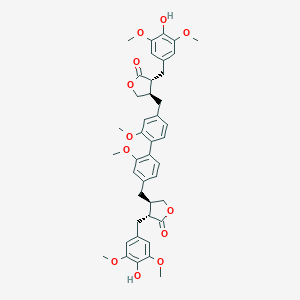
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
